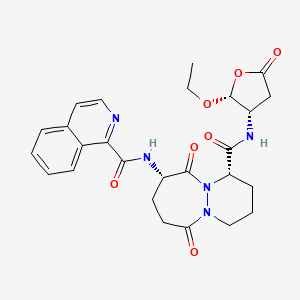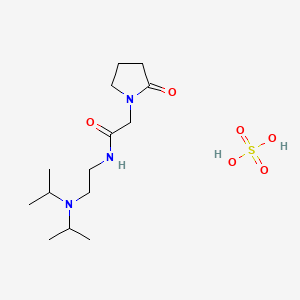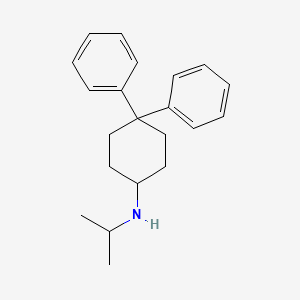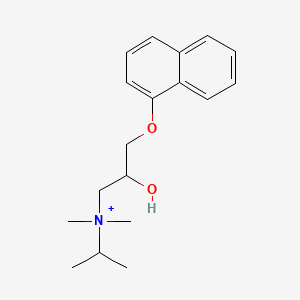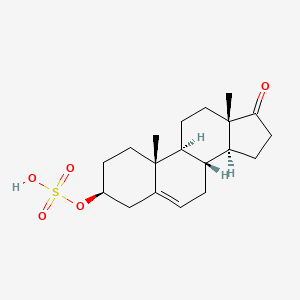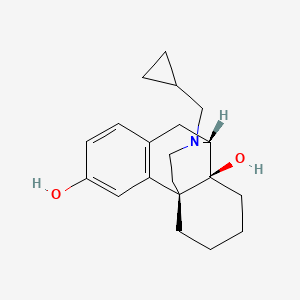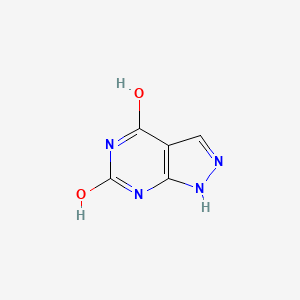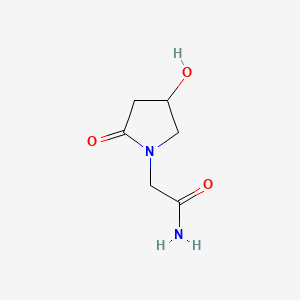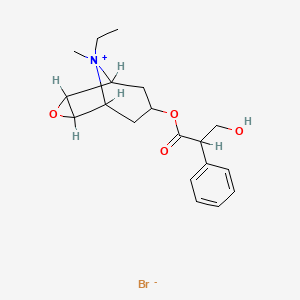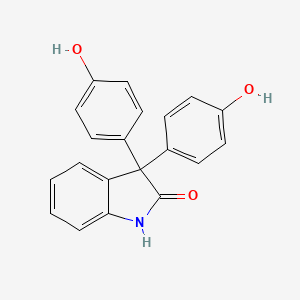
Oxyphenisatine
Overview
Description
Oxyphenisatin, also known as 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, is a synthetic compound that was historically used as a laxative. It is closely related to other laxatives such as bisacodyl, sodium picosulfate, and phenolphthalein. Due to its association with liver damage, oxyphenisatin was withdrawn from the market in most countries in the early 1970s .
Mechanism of Action
Target of Action
Oxyphenisatin, also known as Oxyphenisatine, is primarily used as a laxative . .
Mode of Action
It is known to undergo enterohepatic circulation , which suggests that it may interact with targets in the liver and gastrointestinal tract.
Biochemical Pathways
It is known that oxyphenisatin has cathartic properties , suggesting that it may affect water and electrolyte transport in the intestines
Result of Action
Oxyphenisatin is known to have a laxative effect . Long-term use of Oxyphenisatin is associated with liver damage , suggesting that it may have molecular and cellular effects on the liver.
Action Environment
Factors such as the presence or absence of food, gastric function, liver metabolism, and drug-drug interactions can affect a drug’s pharmacokinetic parameters , and these factors may also influence the action of Oxyphenisatin.
Biochemical Analysis
Cellular Effects
Oxyphenisatin has been shown to inhibit the growth of certain breast cancer cell lines . This effect is associated with selective inhibition of translation, rapid phosphorylation of nutrient-sensing eukaryotic translation initiation factor 2α (eIF2α) kinases, and activation of AMP-activated protein kinase (AMPK)
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxyphenisatin involves the condensation of isatin with phenol. The ketone group of isatin is non-enolizable and can be protonated in strong acid, allowing the oxygen to be replaced by electron-rich moieties. This reaction leads to the formation of oxyphenisatin, which can also be acetylated to form its acetate derivative .
Industrial Production Methods: While specific industrial production methods for oxyphenisatin are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned condensation reaction, followed by purification processes to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Oxyphenisatin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Oxyphenisatin has been studied for its potential applications beyond its use as a laxative. Recent research has explored its antiproliferative activity in cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. Oxyphenisatin acetate, the pro-drug of oxyphenisatin, has shown promising results in inhibiting the growth of cancer cells by inducing autophagy, mitochondrial dysfunction, and apoptosis .
Comparison with Similar Compounds
- Bisacodyl
- Sodium picosulfate
- Phenolphthalein
- Phenisatin
- Nicoxyphenisatin
- Cinnoxyphenisatin
- Cofisatine
Properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDACOMXKWHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044528 | |
| Record name | Oxyphenisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-13-3 | |
| Record name | Oxyphenisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenisatine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenisatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyphenisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphenisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphenisatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BT0VQG2GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxyphenisatin?
A1: While initially classified as an "irritant laxative," research suggests that oxyphenisatin's primary mechanism of action involves inhibiting glucose absorption in the small intestine [, ]. This effect appears to be more potent than that of phloridzin, a known inhibitor of glucose transport [].
Q2: How does oxyphenisatin affect fluid transport in the intestines?
A2: Oxyphenisatin, along with bisacodyl, can inhibit fluid absorption or induce secretion in the colon, potentially by increasing epithelial permeability rather than by stimulating adenylate cyclase activity [].
Q3: Does oxyphenisatin interact with bacterial cells in the intestines?
A3: In vitro studies have shown that oxyphenisatin, along with other diphenolic laxatives, can inhibit the growth of and cause potassium leakage from certain anaerobic bacterial strains [].
Q4: Recent studies have explored oxyphenisatin acetate (OXY) as a potential anticancer agent. What mechanisms are thought to be involved?
A4: Research indicates that OXY triggers a cellular starvation response by inhibiting translation and activating nutrient-sensing pathways like GCN2, PERK, and AMPK, while suppressing mTOR signaling. This leads to autophagy, mitochondrial dysfunction, ROS generation, and ultimately, apoptosis through both intrinsic and extrinsic pathways [, ]. In ER-positive breast cancer cells, OXY also induces TNFα expression and TNFR1 degradation, suggesting autocrine receptor-mediated apoptosis [].
Q5: What is the molecular formula and weight of oxyphenisatin?
A5: The molecular formula of oxyphenisatin is C20H19NO3, and its molecular weight is 317.37 g/mol.
Q6: Is there information available about the material compatibility and stability of oxyphenisatin under various conditions?
A6: The provided research abstracts do not offer specific details on the material compatibility and stability of oxyphenisatin.
Q7: How do structural modifications of oxyphenisatin affect its activity?
A7: Studies comparing oxyphenisatin with its sulfate and acetate esters reveal that free phenolic groups are crucial for its inhibitory effects on active transport in the small intestine. Esterification of these groups significantly reduces or abolishes this activity [, ].
Q8: Have any new oxyphenisatin derivatives shown improved anticancer activity?
A8: Yes, recent research has led to the development of substituted 1,3-dihydroindole-2-one analogues of oxyphenisatin with improved in vivo tolerability and anticancer activity compared to the parent compound, while maintaining potent in vitro antiproliferative effects [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of oxyphenisatin?
A9: Oxyphenisatin is absorbed from the gastrointestinal tract and undergoes enterohepatic circulation. It is excreted in the bile, primarily as conjugates []. Its sulfate and acetate esters are absorbed more slowly and primarily excreted unchanged in the feces [].
Q10: How does the route of administration affect oxyphenisatin's efficacy as a laxative?
A10: Rectal administration of oxyphenisatin, even in small doses, can effectively stimulate mass peristalsis in the colon []. This effect is dose-dependent and most pronounced in the proximal descending colon [].
Q11: What models have been used to study the effects of oxyphenisatin on intestinal function?
A11: Researchers have employed various in vivo and in vitro models to study oxyphenisatin's effects, including:
- In vivo: Perfusion studies in anesthetized rats [, , , ] and human subjects [, ] to assess glucose absorption and fluid transport.
- In vitro: Everted sacs of rat jejunum and colon [] to examine uptake, conjugation, and transport of oxyphenisatin.
- Cell culture: Chang liver cells [, ] to assess cytotoxicity and metabolic effects.
Q12: What are the known toxic effects of oxyphenisatin?
A12: Oxyphenisatin has been linked to liver damage, including hepatitis and cirrhosis [, , , , , , , ]. The risk appears to be higher with prolonged use [, , ] and in middle-aged women []. Some cases presented with features resembling autoimmune chronic active hepatitis [, , , , , , ].
Q13: What specific liver injury patterns have been associated with oxyphenisatin?
A13: Reported histological findings include acute hepatitis with centrilobular necrosis [], chronic aggressive hepatitis [], cirrhosis [, , ], and liver cell failure [].
Q14: Were there any concerns raised about the safety of oxyphenisatin that led to regulatory actions?
A14: Yes, concerns regarding oxyphenisatin's hepatotoxicity led to its withdrawal from the Australian market [, ]. The decision was based on numerous reported cases of liver disease associated with its use [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

